molecular formula C23H24N4O2S B2951556 2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 893988-94-8

2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2951556
CAS No.: 893988-94-8
M. Wt: 420.53
InChI Key: OIMXYVRRHDXXNJ-UHFFFAOYSA-N
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Description

The compound “2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone” is a chemical compound with the molecular formula C23H24N4O2S. It is a derivative of pyridazinone, a class of compounds that have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazinone core, a phenylpiperazine moiety, and a methoxyphenyl group . The exact spatial configuration and bond lengths/angles would require more detailed spectroscopic analysis for determination.

Future Directions

The future directions for this compound could involve further exploration of its potential medicinal properties, particularly in relation to its inhibitory effects on acetylcholinesterase . Additionally, more detailed studies on its synthesis, chemical reactions, and physical/chemical properties could provide valuable insights.

Properties

IUPAC Name

2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-29-20-9-5-6-18(16-20)21-10-11-22(25-24-21)30-17-23(28)27-14-12-26(13-15-27)19-7-3-2-4-8-19/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMXYVRRHDXXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(C=C2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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